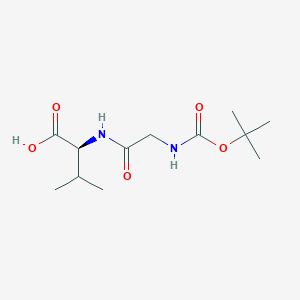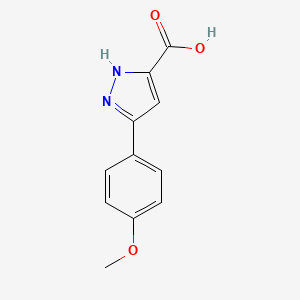
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
The compound of interest, 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, is a pyrazole derivative that is structurally related to various compounds discussed in the provided papers. Pyrazole derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The methoxyphenyl group attached to the pyrazole ring is a common motif in medicinal chemistry, as it can influence the biological activity and pharmacokinetic properties of the compound.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multi-step reactions and various synthetic techniques. For instance, novel Schiff bases have been synthesized using a multi-step reaction that includes the Gewald synthesis technique and the Vilsmeier-Haack reaction . Similarly, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved a cyclocondensation reaction followed by basic hydrolysis . These methods highlight the diverse synthetic routes that can be employed to obtain pyrazole derivatives with specific functional groups, such as the methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction (XRD) is a common method to determine the precise molecular geometry of these compounds . For example, the crystal structure of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was determined using XRD, revealing its monoclinic space group and specific unit cell parameters . These structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. The reactivity of these compounds is often explored in the context of developing new therapeutic agents. For example, the synthesis of Schiff bases involves the reaction of an amino group with an aldehyde to form an imine linkage . Understanding the chemical reactivity of pyrazole derivatives is essential for designing compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the development of pharmaceuticals, as they affect the compound's bioavailability and toxicity. For instance, the compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by various techniques, including thermo gravimetric analysis, to assess its stability . Additionally, the nonlinear optical properties of certain pyrazole derivatives have been investigated, which could have implications for their use in material science .
Applications De Recherche Scientifique
-
Inhibition of Linoleate Oxygenase Activity of ALOX15
- Field : Biochemistry .
- Application : The compound is used to study the inhibition of linoleate oxygenase activity of ALOX15 .
- Method : In silico docking studies and molecular dynamics simulations were used. The inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives. Chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
-
Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Field : Organic Chemistry .
- Application : The compound is synthesized for potential medicinal applications .
- Method : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results : The reaction produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry .
- Application : 4-Methoxyphenylboronic acid, a compound with a similar structure, is used in Suzuki-Miyaura cross-coupling reactions .
- Method : The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
- Results : The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
-
Synthesis of (E)-3-(3,4,5-trimethoxyphenyl)acrylic Acid Amide Derivatives
- Field : Medicinal Chemistry .
- Application : A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid amide derivatives were designed and synthesized for potential medicinal applications .
- Method : The derivatives were synthesized in a one-pot step using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .
- Results : All the synthesized derivatives were biologically evaluated .
-
Design of Anticonvulsant and Sedative Agents
- Field : Medicinal Chemistry .
- Application : A novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized for potential anticonvulsant and sedative applications .
- Method : The derivatives were synthesized in a one-pot step using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .
- Results : All the synthesized derivatives were biologically evaluated for their anticonvulsant, sedative activity and neurotoxicity . Among them, compounds 4, 9, and 16 exhibited good anticonvulsant activity in primary evaluation .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry .
- Application : 4-Methoxyphenylboronic acid, a compound with a similar structure, is used in Suzuki-Miyaura cross-coupling reactions .
- Method : The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
- Results : The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Safety And Hazards
The safety and hazards of “5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid” are not readily available. However, similar compounds like 4-Methoxyphenol are known to be harmful if swallowed and may cause an allergic skin reaction5.
Orientations Futures
The future directions for “5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid” are not readily available. However, similar compounds like substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been studied for their potential in inhibiting the activity of ALOX15, a lipid peroxidizing enzyme2.
Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of “5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid”. Further research and studies would be needed to provide a comprehensive analysis of this specific compound.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPBROOEIJLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949823 | |
| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
27069-16-5 | |
| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)
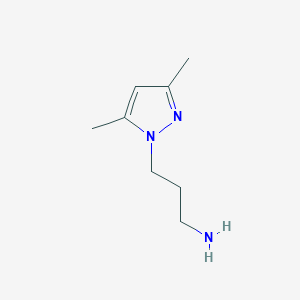
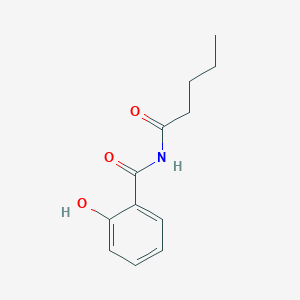

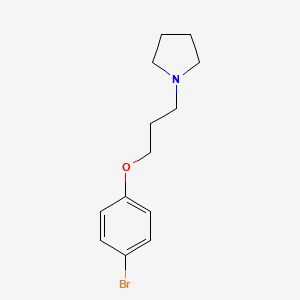





![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

